BenchChemオンラインストアへようこそ!

4-({2-[(Hexyloxy)carbonyl]phenyl}amino)-4-oxo-2-butenoic acid

Medicinal Chemistry Prodrug Design Structure-Activity Relationship

4-({2-[(Hexyloxy)carbonyl]phenyl}amino)-4-oxo-2-butenoic acid (CAS 401629-51-4 for the Z-isomer; CAS 1164564-00-4 for the E-isomer) is a synthetic organic compound belonging to the 4-oxo-2-butenoic acid (maleamic acid) class, characterized by an ortho-hexyloxycarbonyl-substituted phenylamino moiety attached to a conjugated butenoic acid backbone. With a molecular formula of C17H21NO5 and a molecular weight of approximately 319.35 g/mol, this compound features a distinctive ortho-substitution pattern on the phenyl ring that differentiates it from the para-substituted analogs commonly encountered in dabigatran etexilate synthetic pathways.

Molecular Formula C17H21NO5
Molecular Weight 319.4 g/mol
Cat. No. B7775530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-({2-[(Hexyloxy)carbonyl]phenyl}amino)-4-oxo-2-butenoic acid
Molecular FormulaC17H21NO5
Molecular Weight319.4 g/mol
Structural Identifiers
SMILESCCCCCCOC(=O)C1=CC=CC=C1NC(=O)C=CC(=O)O
InChIInChI=1S/C17H21NO5/c1-2-3-4-7-12-23-17(22)13-8-5-6-9-14(13)18-15(19)10-11-16(20)21/h5-6,8-11H,2-4,7,12H2,1H3,(H,18,19)(H,20,21)/b11-10+
InChIKeyJMEULZSEFYXSMX-ZHACJKMWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-({2-[(Hexyloxy)carbonyl]phenyl}amino)-4-oxo-2-butenoic acid: Structural Identity, Class Affiliation, and Procurement Relevance


4-({2-[(Hexyloxy)carbonyl]phenyl}amino)-4-oxo-2-butenoic acid (CAS 401629-51-4 for the Z-isomer; CAS 1164564-00-4 for the E-isomer) is a synthetic organic compound belonging to the 4-oxo-2-butenoic acid (maleamic acid) class, characterized by an ortho-hexyloxycarbonyl-substituted phenylamino moiety attached to a conjugated butenoic acid backbone [1]. With a molecular formula of C17H21NO5 and a molecular weight of approximately 319.35 g/mol, this compound features a distinctive ortho-substitution pattern on the phenyl ring that differentiates it from the para-substituted analogs commonly encountered in dabigatran etexilate synthetic pathways . The compound is primarily supplied as a research chemical at purities of 95–97% and is recognized as a versatile building block for constructing more complex molecular architectures in medicinal chemistry .

Why 4-({2-[(Hexyloxy)carbonyl]phenyl}amino)-4-oxo-2-butenoic acid Cannot Be Replaced by Simpler Maleamic Acid Analogs


Generic substitution of 4-({2-[(Hexyloxy)carbonyl]phenyl}amino)-4-oxo-2-butenoic acid with simpler 4-oxo-2-butenoic acid derivatives (e.g., unsubstituted N-phenylmaleamic acid, CAS 37902-58-2) fails because the ortho-hexyloxycarbonyl substituent introduces a pronounced lipophilic shift and conformational constraint that fundamentally alters the compound's physicochemical profile . The hexyloxycarbonyl group is the identical prodrug-modifying moiety found in dabigatran etexilate (BIBR-1048), making this compound uniquely relevant as an intermediate, impurity reference marker, or structure–activity relationship (SAR) probe within the dabigatran chemical space—a role that simpler phenylmaleamic acids cannot fulfill [1]. Furthermore, the ortho-positioning of the ester creates an intramolecular hydrogen-bonding environment and steric profile distinct from para-substituted regioisomers, directly affecting reactivity in amide bond formation and further derivatization steps [2].

Quantitative Differentiation Evidence for 4-({2-[(Hexyloxy)carbonyl]phenyl}amino)-4-oxo-2-butenoic acid Against Closest Analogs


Ortho vs. Para Hexyloxycarbonyl Substitution: Lipophilicity and Steric Profile Divergence

The ortho-hexyloxycarbonyl substitution in this compound produces a markedly different three-dimensional pharmacophore compared to the para-substituted hexyloxycarbonyl motif that defines dabigatran etexilate [1]. The ortho arrangement introduces steric hindrance between the ester carbonyl and the maleamic amide NH, which can reduce the propensity for intramolecular cyclization to the corresponding maleimide—a known degradation pathway for maleamic acids [2]. The computed logP (ACD/Labs) for the (E)-isomer is 5.07, substantially higher than that of unsubstituted N-phenylmaleamic acid (C10H9NO3, MW 191.18, estimated logP ~1.5) . This 3.5-log-unit increase in lipophilicity directly impacts organic-phase solubility and membrane permeability, critical parameters for both synthetic handling and any biological screening application.

Medicinal Chemistry Prodrug Design Structure-Activity Relationship

Z/E Stereoisomer Distinction: Isomer-Specific CAS Registry and Procurement Implications

This compound exists as two geometrically distinct stereoisomers around the butenoic acid double bond, each assigned a separate CAS registry number: CAS 401629-51-4 for the (Z)-isomer and CAS 1164564-00-4 for the (E)-isomer [1]. This dual CAS assignment is a concrete, verifiable quality attribute absent from many simpler maleamic acid analogs (e.g., N-phenylmaleamic acid has only one CAS: 37902-58-2 for the Z-form). The (Z)-configuration places the carboxylic acid and the amide carbonyl on the same side of the double bond, while the (E)-configuration places them opposite—differences that affect dipole moment, melting point, and reactivity in cyclization reactions . Vendor-supplied purity specifications range from 95% (AKSci 2620AE for Z-isomer) to 97% (Leyan for Z-isomer), but stereoisomeric purity is not routinely quantified by vendors, representing a critical quality consideration for procurement .

Stereochemistry Analytical Chemistry Reference Standards

Molecular Weight and Rotatable Bond Count: Differentiation from Simpler Maleamic Acid Scaffolds for Pharmacokinetic Profiling

The target compound (MW 319.35 g/mol, 10 rotatable bonds, TPSA 92.7 Ų, 2 HBD, 5 HBA) occupies a physicochemical space distinct from the minimal maleamic acid scaffold (maleamic acid itself: MW 115.09 g/mol, 2 rotatable bonds, TPSA 80.4 Ų, 3 HBD, 4 HBA) [1]. The hexyloxycarbonyl extension adds approximately 204 Da and 8 additional rotatable bonds, shifting the compound into a higher molecular weight range that approaches lead-like boundaries (Rule of Five violation count = 1 for logP) . This places the compound in an intermediate chemical space—too complex to serve as a fragment but appropriately sized as a synthetic intermediate en route to larger drug-like molecules such as dabigatran etexilate (MW 627.73) . The compound violates one Lipinski parameter (ACD/LogP > 5), which is significant for researchers screening for oral bioavailability potential.

Drug-likeness ADME Fragment-Based Drug Design

Relevance to Dabigatran Etexilate Synthetic Pathway: Ortho-Substituted Intermediate vs. Para-Substituted Final Drug

The hexyloxycarbonyl moiety present in this compound is chemically identical to the prodrug-modifying group of dabigatran etexilate (BIBR-1048), where it is installed via reaction of an amidine intermediate with n-hexyl chloroformate in the final synthetic step [1]. However, while dabigatran etexilate features para-substitution of the phenyl ring (4-position attachment to the benzimidazole scaffold), the target compound bears ortho-substitution (2-position). This ortho-substituted maleamic acid derivative can arise as a process-related impurity when maleic anhydride or maleamic acid intermediates are present during hexyl chloroformate activation steps, making it a valuable reference marker for impurity profiling in dabigatran etexilate manufacturing [2]. The compound's molecular formula (C17H21NO5) and characteristic UV chromophore from the conjugated butenoic acid system enable its detection by HPLC at typical monitoring wavelengths (220–254 nm) [3].

Process Chemistry Impurity Profiling Thrombin Inhibition

Purity Specification Variability Across Vendors: Implications for Reference Standard Selection

Vendor-supplied purity specifications for (2Z)-4-({2-[(hexyloxy)carbonyl]phenyl}amino)-4-oxobut-2-enoic acid (CAS 401629-51-4) range from 95% (AKSci 2620AE, Chemenu CM115856) to 97% (Leyan 1921355), with pricing and packaging formats varying substantially (500 mg to multi-gram quantities) . In contrast, the simpler parent compound N-phenylmaleamic acid (CAS 37902-58-2) is available at 97%+ purity with HPLC verification from multiple suppliers, reflecting its longer commercial history and more established quality control infrastructure . The absence of a published pharmacopeial monograph for this compound means that each vendor's purity specification is self-declared, and impurity profiles are not standardized—a critical consideration for procurement when the compound is intended as an analytical reference standard or starting material for GMP-related synthesis [1].

Quality Control Reference Standards Analytical Method Development

Evidence-Based Application Scenarios for 4-({2-[(Hexyloxy)carbonyl]phenyl}amino)-4-oxo-2-butenoic acid Procurement


Dabigatran Etexilate Impurity Profiling and HPLC Method Validation

The ortho-substitution pattern and hexyloxycarbonyl moiety make this compound a candidate process-related impurity reference marker for dabigatran etexilate manufacturing quality control. As demonstrated by the patent literature on dabigatran impurity identification , compounds bearing the hexyloxycarbonyl group can arise during the final hexyl chloroformate coupling step. Procurement of this compound as a characterized reference standard—with explicit CoA documentation of stereoisomeric purity—enables its use as a system suitability marker in gradient RP-HPLC methods developed for dabigatran etexilate impurity determination.

Maleamic Acid Cyclization Studies and Ortho-Effect Mechanistic Investigations

The ortho-hexyloxycarbonyl group introduces steric and electronic effects that can modulate the rate of maleamic acid cyclization to the corresponding maleimide—a reaction of both synthetic and biological significance . The availability of both Z (CAS 401629-51-4) and E (CAS 1164564-00-4) stereoisomers enables systematic investigation of stereoelectronic effects on cyclization kinetics, using the unsubstituted N-phenylmaleamic acid (CAS 37902-58-2) as a baseline comparator. The higher logP of the target compound (ACD/LogP 5.07 vs. ~1.5 for the parent) also facilitates extraction and chromatographic analysis of reaction mixtures.

Medicinal Chemistry Building Block for Hexyloxycarbonyl-Containing Compound Libraries

The hexyloxycarbonyl moiety is a recognized prodrug-modifying group that enhances oral bioavailability of amidine-containing drugs, as validated by dabigatran etexilate . This compound provides a pre-assembled ortho-substituted scaffold combining three reactive handles: a carboxylic acid (for amide coupling), a conjugated enone system (for Michael addition), and a hexyl ester (for selective hydrolysis). With 10 rotatable bonds and a TPSA of 92.7 Ų [1], it occupies a physicochemical space suitable as a late-stage diversification intermediate for generating focused libraries of hexyloxycarbonyl-containing analogs for PK/PD optimization programs.

Physicochemical Reference Compound for logP and Solubility Method Calibration

The computed logP range of 3.8–5.07 (depending on computational method) and estimated aqueous solubility of approximately 0.86 mg/L (WSKOW v1.41 estimate) position this compound in a high-lipophilicity, low-solubility region of chemical space that is challenging for analytical method development. Procurement of this well-characterized compound (MW 319.35, UV-active chromophore) makes it suitable as a calibration standard for shake-flask logP determination, chromatographic hydrophobicity index (CHI) measurement, or solubility assay validation—particularly valuable for laboratories establishing in-house physicochemical profiling workflows.

Quote Request

Request a Quote for 4-({2-[(Hexyloxy)carbonyl]phenyl}amino)-4-oxo-2-butenoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.